N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
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Overview
Description
“N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide” is a chemical compound with the linear formula C11H15N3O2S . It has a molecular weight of 253.325 . The CAS number for this compound is 292644-22-5 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H15N3O2S . The average mass of the molecule is 253.321 Da and the monoisotopic mass is 253.088501 Da .Scientific Research Applications
Antibacterial Activity
Compounds with the hydrazinecarbothioamide moiety, such as those derived from 2‐(2‐(4(4‐substitutedbenzoyl‐2‐methylphenoxy)acetyl)‐N‐(2‐substitutedphenyl) hydrazinecarbothioamides, have been synthesized and evaluated for their antibacterial activity. These compounds exhibit promising inhibitory effects against both Gram-negative and Gram-positive bacteria, indicating their potential as templates for developing new antibacterial agents (Kaur et al., 2011).
Molecular Structure Analysis
Research involving compounds like 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide, which have been characterized by single-crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis, highlights the importance of understanding molecular structures for designing compounds with desired properties (Sivajeyanthi et al., 2017). These techniques provide insights into intermolecular interactions and charge transfer mechanisms, crucial for tailoring compounds for specific applications.
Neurotransmission Augmentation
N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been explored for their potential to augment GABAergic neurotransmission, demonstrating a novel approach to anticonvulsant therapy. These compounds have shown efficacy in seizure models, offering a new avenue for anticonvulsant drug development (Tripathi & Kumar, 2013).
Fluorescent Probing
The use of compounds with hydrazinecarbothioamide functionalities as fluorescent probes for detecting hydrazine in biological and water samples showcases their potential in environmental and biological monitoring. These probes offer high sensitivity and selectivity, important for tracking hydrazine due to its toxicity and environmental impact (Zhu et al., 2019).
Antimicrobial Studies
Investigations into the antimicrobial properties of compounds like 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide and their metal complexes have demonstrated significant activity against bacterial and fungal strains. This line of research is crucial for the discovery of new antimicrobial agents in the face of rising antibiotic resistance (Sani & Yahaya, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3-[[2-(2-methylphenoxy)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-5-3-4-6-9(8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVXDUMEPAEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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